molecular formula C14H29NO2 B14554956 2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide CAS No. 62101-37-5

2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide

Cat. No.: B14554956
CAS No.: 62101-37-5
M. Wt: 243.39 g/mol
InChI Key: ZUISQZHIXUSHNO-UHFFFAOYSA-N
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Description

2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide is an organic compound with a complex branched structure It is characterized by the presence of multiple alkyl groups and a hydroxyl functional group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide typically involves the reaction of 2,2-diethyl-4,6,6-trimethylheptanoic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The alkyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Formation of 2,2-diethyl-4,6,6-trimethylheptanoic acid.

    Reduction: Formation of 2,2-diethyl-4,6,6-trimethylheptanamine.

    Substitution: Formation of various alkyl halides and other derivatives.

Scientific Research Applications

2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diethyl-4,6,6-trimethylheptanoic acid
  • 2,2-Diethyl-4,6,6-trimethylheptanamine
  • 2,2-Diethyl-4,6,6-trimethylheptanone

Uniqueness

2,2-Diethyl-N-hydroxy-4,6,6-trimethylheptanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical and biological properties. Its branched structure also differentiates it from other linear or less complex molecules, making it a valuable compound for various applications.

Properties

CAS No.

62101-37-5

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2,2-diethyl-N-hydroxy-4,6,6-trimethylheptanamide

InChI

InChI=1S/C14H29NO2/c1-7-14(8-2,12(16)15-17)10-11(3)9-13(4,5)6/h11,17H,7-10H2,1-6H3,(H,15,16)

InChI Key

ZUISQZHIXUSHNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)CC(C)(C)C)C(=O)NO

Origin of Product

United States

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